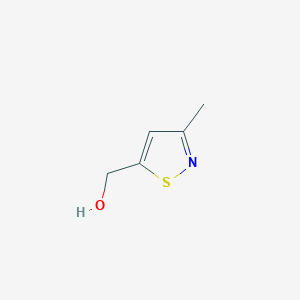![molecular formula C16H10Cl2O2S B1283304 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride CAS No. 122024-71-9](/img/structure/B1283304.png)
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the postfunctionalization reaction of 2-thiophenecarbonyl chloride with single-walled carbon nanotubes (SWCNTs) was studied . Also, the Suzuki–Miyaura coupling reaction is a significant reaction involving boron reagents .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride, have been studied for their potential anticancer properties. The thiophene moiety is a common feature in several pharmacologically active compounds. Researchers have been exploring thiophene derivatives for their ability to inhibit the growth of cancer cells, with some compounds showing promising results in preclinical studies .
Organic Semiconductors
In the field of material science, thiophene-based molecules are significant for the development of organic semiconductors. These compounds can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The benzyloxy and chlorobenzo groups in the compound may influence the electronic properties, making it a candidate for investigation in electronic device applications .
Anti-Inflammatory Drugs
The structural framework of thiophene is known to exhibit anti-inflammatory effects. Compounds like suprofen, which contain a thiophene ring, are used as nonsteroidal anti-inflammatory drugs (NSAIDs). The specific compound could be a precursor or an active moiety in the development of new anti-inflammatory agents .
Antimicrobial Agents
Thiophene derivatives have been recognized for their antimicrobial activity. This includes potential applications in developing new antibiotics or antiseptic agents. The unique structure of 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride might contribute to its efficacy against a range of microbial pathogens .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. These compounds can form protective layers on metals, preventing oxidation and degradation. The specific compound could be explored for its effectiveness in protecting various metals from corrosion, which is crucial in extending the lifespan of metal structures and components .
Dental Anesthetics
Thiophene derivatives have been used in dental anesthetics, such as articaine, which is a voltage-gated sodium channel blocker. The compound , with its specific substituents, might be investigated for its anesthetic properties, potentially leading to the development of new dental anesthetics .
Synthetic Chemistry: Heterocyclization
The compound can be involved in heterocyclization reactions to synthesize new thiophene derivatives. These reactions are crucial for creating a variety of thiophene-based compounds with diverse biological activities. The benzyloxy and chlorobenzo groups may offer unique reactivity that can be harnessed in synthetic chemistry .
Organometallic Chemistry
The benzylic position in the compound is a site for reactions with organometallic reagents. This can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules. Such reactions are fundamental in the construction of pharmaceuticals and advanced materials .
Safety and Hazards
Zukünftige Richtungen
Thiophene derivatives have a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are a potential class of biologically active compounds and have been fascinated by a growing number of scientists . Therefore, the future directions in the research of thiophene derivatives like 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride could involve further exploration of their biological activities and potential applications in medicinal chemistry.
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of thiophene, which is often used in drug synthesis due to its special reactivity .
Mode of Action
It’s known that thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
It’s known that thiophene derivatives play a significant role in the synthesis of numerous drugs .
Result of Action
It’s known that thiophene derivatives are used in the synthesis of numerous drugs, suggesting that they may have diverse effects depending on the specific drug and its target .
Eigenschaften
IUPAC Name |
3-chloro-5-phenylmethoxy-1-benzothiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2S/c17-14-12-8-11(20-9-10-4-2-1-3-5-10)6-7-13(12)21-15(14)16(18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNPQZSCMFMRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=C3Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562892 |
Source


|
| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |
CAS RN |
122024-71-9 |
Source


|
| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B1283245.png)







